

Application Note: Quantitative Analysis of CER10-d9 by LC-MS/MS

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Compound of Interest

Compound Name: CER10-d9

Cat. No.: B12405393

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of the deuterated ceramide, **CER10-d9** (N-decanoyl-d9-sphingosine), using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This internal standard is crucial for accurate quantification of endogenous ceramides in lipidomic studies.

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a variety of cellular processes, including apoptosis, cell differentiation, and inflammation.^{[1][2]} Their dysregulation is implicated in numerous diseases, making the precise measurement of ceramide levels in biological samples essential for research and clinical applications.^[3] Stable isotope-labeled internal standards, such as **CER10-d9**, are indispensable for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision in quantification.^[1]

This application note details the optimized mass spectrometry parameters and a comprehensive LC-MS/MS protocol for the analysis of **CER10-d9**.

Mass Spectrometry Parameters for CER10-d9

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source is recommended for the sensitive and

specific detection of **CER10-d9**. The key to MRM is the transition of a specific precursor ion to a product ion. For **CER10-d9**, the precursor ion is the protonated molecule $[M+H]^+$. Upon collision-induced dissociation, the most stable and abundant product ion corresponds to the sphingosine backbone (d18:1) following the loss of the deuterated fatty acyl chain and water molecules.[\[3\]](#)[\[4\]](#)

The suggested MRM parameters are summarized below. Note that these values, particularly for collision energy and cone voltage, are starting points and should be optimized for the specific instrument being used.[\[3\]](#)[\[5\]](#)

Parameter	Value	Description
Compound Name	CER10-d9	N-decanoyl-d9-sphingosine (d18:1/10:0-d9)
Formula	$C_{28}H_{46}D_9NO_3$	
Molecular Weight	462.8	Monoisotopic Mass
Ionization Mode	ESI+	Positive Electrospray Ionization
Precursor Ion (Q1)	m/z 463.8	$[M+H]^+$
Product Ion (Q3)	m/z 264.3	[Sphingosine backbone - $2H_2O+H$] $^+$
Dwell Time	100 ms	Recommended starting point
Cone Voltage (CV)	40 V	Instrument-dependent, requires optimization
Collision Energy (CE)	25 eV	Instrument-dependent, requires optimization

Experimental Protocol

This protocol provides a general framework for the analysis of ceramides using **CER10-d9** as an internal standard.

Sample Preparation (Lipid Extraction)

- Homogenization: Homogenize tissue samples or cell pellets in a suitable buffer. For plasma or serum, proceed directly to extraction.
- Spiking: Add the **CER10-d9** internal standard working solution to the homogenate or plasma sample to achieve a final concentration appropriate for the expected endogenous ceramide levels.
- Extraction: Perform a lipid extraction using a modified Bligh-Dyer method.[\[3\]](#)
 - Add a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:water to the sample.
 - Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 10 minutes to induce phase separation.
 - Carefully collect the lower organic phase (containing the lipids) into a clean tube.
- Drying and Reconstitution:
 - Dry the collected organic phase under a gentle stream of nitrogen.
 - Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 90:10 Methanol:Water with additives).
 - Vortex and transfer to an autosampler vial for analysis.

Liquid Chromatography (LC) Conditions

- LC System: An ultra-high performance liquid chromatography (UHPLC) system.
- Column: A reverse-phase C8 or C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for ceramide separation.[\[6\]](#)[\[7\]](#)
- Mobile Phase A: 2 mM Ammonium Formate and 0.2% Formic Acid in Water.[\[6\]](#)
- Mobile Phase B: 1 mM Ammonium Formate and 0.2% Formic Acid in Methanol.[\[6\]](#)
- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 μ L.
- Column Temperature: 45 $^{\circ}$ C.
- LC Gradient:

Time (min)	% Mobile Phase B
0.0	80
2.0	80
12.0	100
15.0	100
15.1	80

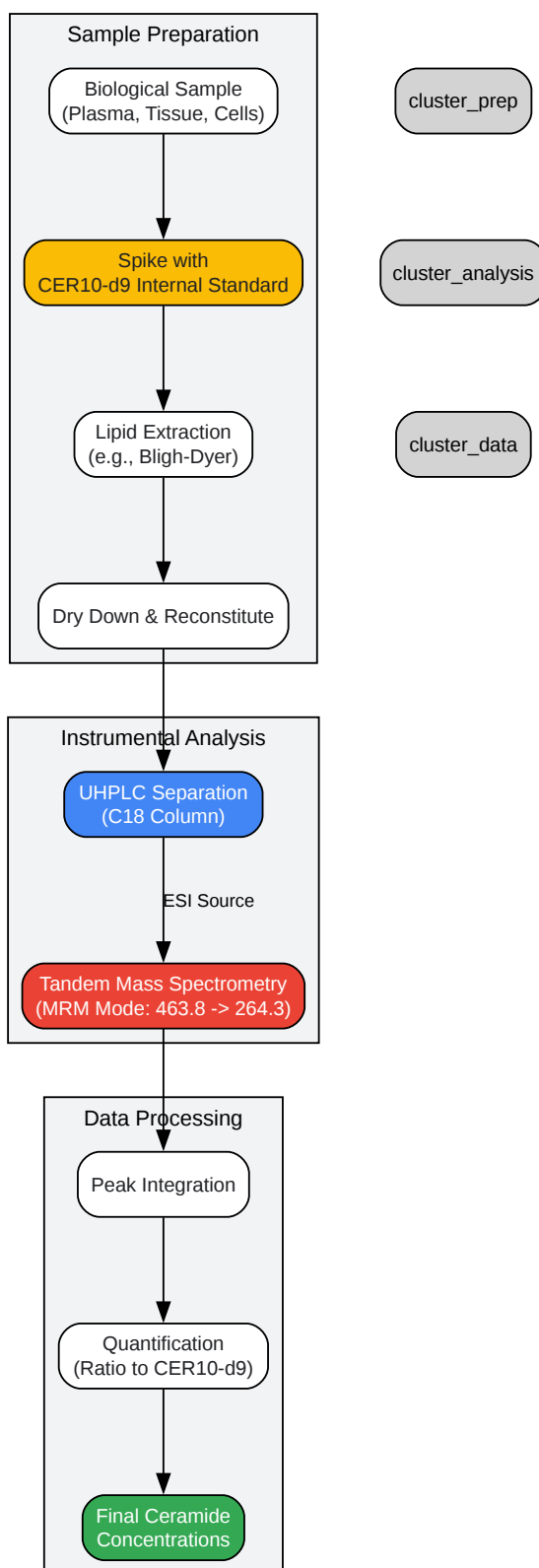
| 20.0 | 80 |

Mass Spectrometry (MS) Conditions

- Mass Spectrometer: A tandem quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- Capillary Voltage: 3.0 kV.[\[3\]](#)
- Source Temperature: 120 $^{\circ}$ C.[\[3\]](#)
- Desolvation Temperature: 350 $^{\circ}$ C.
- Cone Gas Flow: 50 L/hr.
- Desolvation Gas Flow: 700 L/hr.[\[3\]](#)
- Collision Gas: Argon.
- Data Acquisition: Multiple Reaction Monitoring (MRM) mode using the parameters from the table in Section 2.

Visualization of Ceramide Signaling

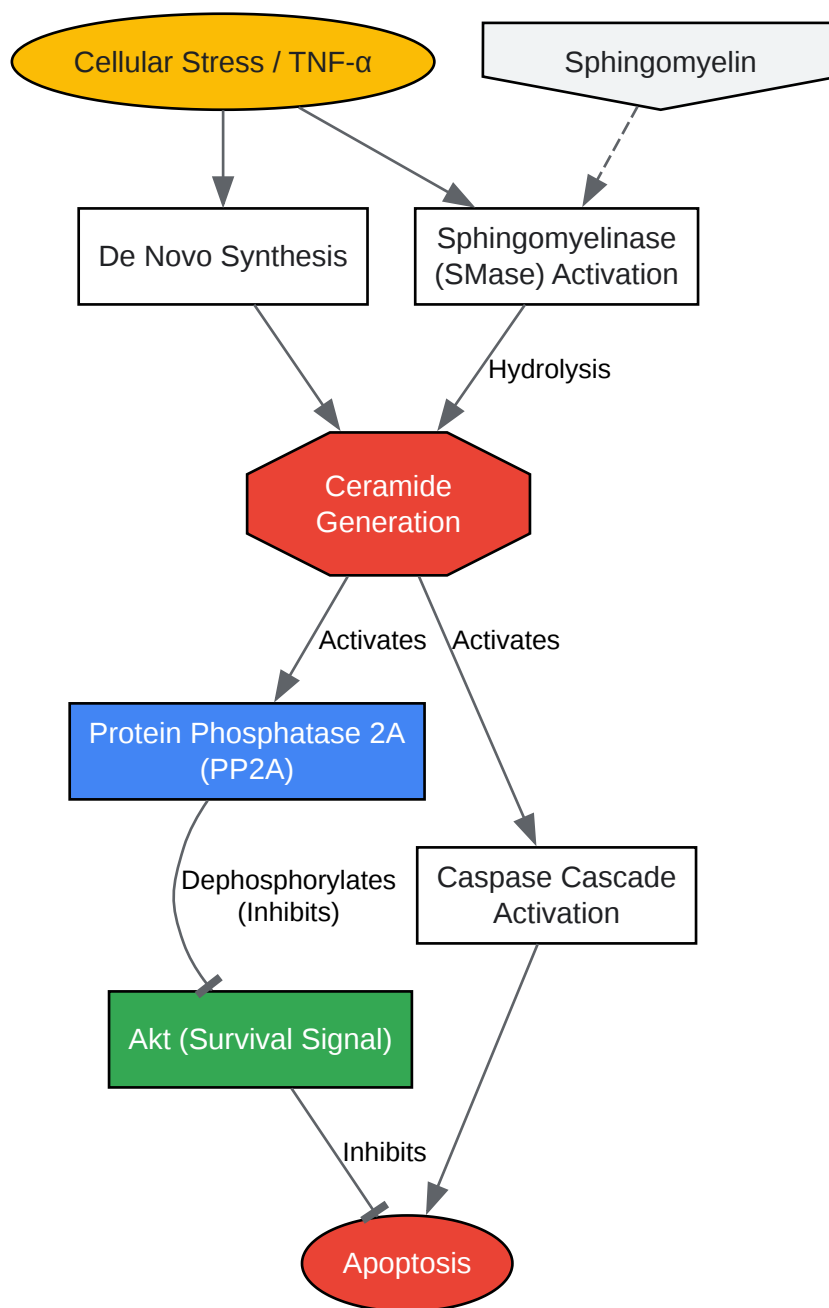
Ceramides are central mediators of the cellular stress response, most notably in the induction of apoptosis. The generation of ceramide, either through de novo synthesis or the breakdown of sphingomyelin, triggers a signaling cascade that ultimately leads to programmed cell death. [8][9] The diagram below illustrates a simplified workflow for a typical lipidomics experiment using **CER10-d9**.



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Caption: Experimental workflow for ceramide quantification using **CER10-d9**.

The following diagram illustrates the central role of ceramide in the apoptosis signaling pathway.



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Caption: Simplified ceramide-mediated apoptosis signaling pathway.

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